Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide for Drug Discovery and Development
Methyl 3-bromo-5-(hydroxymethyl)benzoate: A Technical Guide for Drug Discovery and Development
CAS Number: 307353-32-8
This technical guide provides an in-depth overview of Methyl 3-bromo-5-(hydroxymethyl)benzoate, a key building block in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and applications, with a particular focus on its role in the development of kinase inhibitors.
Chemical and Physical Properties
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a substituted aromatic compound containing a bromine atom, a hydroxymethyl group, and a methyl ester functionality. These features make it a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.
Table 1: Physicochemical Properties of Methyl 3-bromo-5-(hydroxymethyl)benzoate
| Property | Value |
| CAS Number | 307353-32-8 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in common organic solvents such as methanol, ethyl acetate, and dichloromethane. |
Synthesis and Experimental Protocols
Experimental Workflow: Synthesis of Methyl 3-bromo-5-(hydroxymethyl)benzoate
Caption: Synthetic workflow for Methyl 3-bromo-5-(hydroxymethyl)benzoate.
Protocol 1: Synthesis of Dimethyl 5-bromoisophthalate
This procedure outlines the esterification of 5-bromoisophthalic acid to yield the corresponding dimethyl ester.
Materials:
-
5-Bromoisophthalic acid
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Anhydrous Methanol
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Concentrated Sulfuric Acid
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Sodium Bicarbonate (saturated aqueous solution)
-
Distilled Water
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Anhydrous Sodium Sulfate
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Round-bottom flask with reflux condenser
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Magnetic stirrer and heating mantle
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Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromoisophthalic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
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Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 5-bromoisophthalate.
Protocol 2: Selective Reduction to Methyl 3-bromo-5-(hydroxymethyl)benzoate
This protocol describes the selective reduction of one of the ester groups of dimethyl 5-bromoisophthalate to the corresponding alcohol.
Materials:
-
Dimethyl 5-bromoisophthalate
-
Sodium Borohydride (NaBH₄) or other suitable reducing agent
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Anhydrous Tetrahydrofuran (THF) and Methanol
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Ammonium Chloride (saturated aqueous solution)
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Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
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Separatory funnel
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Rotary evaporator
Procedure:
-
Dissolve dimethyl 5-bromoisophthalate in a mixture of anhydrous THF and methanol at 0 °C.
-
Slowly add sodium borohydride in portions, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
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Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Methyl 3-bromo-5-(hydroxymethyl)benzoate.
Applications in Drug Discovery: Synthesis of Kinase Inhibitors
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a valuable building block for the synthesis of complex organic molecules, particularly in the development of kinase inhibitors for cancer therapy. The bromo-substituent provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed cross-coupling of Methyl 3-bromo-5-(hydroxymethyl)benzoate with an aryl or heteroaryl boronic acid.
Materials:
-
Methyl 3-bromo-5-(hydroxymethyl)benzoate
-
Aryl or Heteroaryl Boronic Acid/Ester
-
Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
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Base (e.g., Potassium Carbonate)
-
Solvent (e.g., Toluene and Water)
-
Schlenk flask or equivalent inert atmosphere reaction vessel
-
Magnetic stirrer and heating mantle
Procedure:
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In a Schlenk flask, combine Methyl 3-bromo-5-(hydroxymethyl)benzoate, the aryl/heteroaryl boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
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Add the degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Relevance to Signaling Pathways in Cancer
The kinase inhibitor scaffolds synthesized from Methyl 3-bromo-5-(hydroxymethyl)benzoate are often designed to target key signaling pathways that are dysregulated in cancer. Two prominent examples are the BRAF/MEK/ERK and RET signaling pathways.
BRAF/MEK/ERK Signaling Pathway
The BRAF/MEK/ERK pathway (also known as the MAPK pathway) is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[1][2] Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of this pathway, driving the growth of various cancers, including melanoma.[1][3] Inhibitors targeting mutant BRAF have shown significant clinical efficacy.[4]
Caption: Simplified BRAF/MEK/ERK signaling pathway.
RET Signaling Pathway
The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in the development of the nervous and renal systems.[5][6] Genetic alterations in RET, such as point mutations and chromosomal rearrangements, can lead to its constitutive activation, driving the development of various cancers, including medullary and papillary thyroid carcinomas and non-small cell lung cancer.[6][7] Selective RET inhibitors have demonstrated significant therapeutic benefit in patients with RET-altered cancers.[7]
Caption: Simplified RET signaling pathway.
Safety and Handling
Methyl 3-bromo-5-(hydroxymethyl)benzoate should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Methyl 3-bromo-5-(hydroxymethyl)benzoate is a strategically important building block for the synthesis of complex molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors highlights its significance in modern drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers in the pharmaceutical and biotechnology sectors.
References
- 1. A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeted inhibition of BRAF kinase: opportunities and challenges for therapeutics in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RET signaling pathway and RET inhibitors in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
